1-(3-methoxyphenyl)-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
Description
This compound belongs to the cyclopenta[d]pyrimidinone class, characterized by a fused bicyclic system of cyclopentane and pyrimidine. The core structure includes a sulfanylidene (C=S) group at position 4 and a 3-methoxyphenyl substituent at position 1. The sulfanylidene group introduces thione-like reactivity, enabling hydrogen bonding and metal coordination, which are critical for biological interactions .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-18-10-5-2-4-9(8-10)16-12-7-3-6-11(12)13(19)15-14(16)17/h2,4-5,8H,3,6-7H2,1H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMPTAORAKEWHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(CCC3)C(=S)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-methoxyphenyl)-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves the cyclocondensation reaction of 3-methoxybenzaldehyde with thiourea and cyclopentanone under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, can vary depending on the specific synthetic route employed .
Chemical Reactions Analysis
1-(3-methoxyphenyl)-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to introduce different functional groups onto the aromatic ring or the pyrimidine core
Scientific Research Applications
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Material Science: The compound’s ability to form stable complexes with metals makes it useful in the development of corrosion inhibitors and other materials.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with various molecular targets and pathways. The compound has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in human microglia cells, suggesting its role in modulating inflammatory pathways. Additionally, it has been found to reduce the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in neuronal cells, indicating its potential neuroprotective effects .
Comparison with Similar Compounds
Substituent Variability
- Target Compound : 1-(3-Methoxyphenyl)-4-sulfanylidene-cyclopenta[d]pyrimidin-2-one
- Key Features : 3-Methoxyphenyl (electron-rich aryl), sulfanylidene (C=S).
- Analog 2 : 2-[(4-Methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one (C₁₅H₁₆N₂OS)
Functional Group Impact
- Sulfanylidene vs. Sulfanyl : Sulfanylidene (C=S) in the target compound allows tautomerization and metal chelation, unlike the static C–S bond in sulfanyl analogs .
- Aromatic Substituents : 3-Methoxyphenyl (target) vs. pyridinyl (Analog 1) alters solubility and target selectivity. Methoxy groups improve membrane permeability, while pyridinyl enhances water solubility .
Physicochemical Properties
*Calculated using formula C₁₄H₁₅N₂O₂S.
Biological Activity
1-(3-Methoxyphenyl)-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a cyclopenta[d]pyrimidine core with a sulfanylidene group and a methoxyphenyl substituent. Its molecular formula is C13H12N2O1S1, and it has a molecular weight of approximately 248.32 g/mol. The presence of sulfur in its structure is particularly significant as it contributes to the compound's reactivity and biological interactions.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro assays demonstrated effective inhibition against various bacterial strains including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial species tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound may serve as a potential lead for the development of new antimicrobial agents.
Anticancer Activity
Another area of interest is the anticancer activity of this compound. Preliminary studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and the modulation of Bcl-2 family proteins.
A case study involving MCF-7 cells revealed that treatment with the compound at concentrations of 10 µM resulted in a significant reduction in cell viability (approximately 70% compared to control). Flow cytometry analysis indicated an increase in early apoptotic cells.
Antioxidant Properties
The compound also exhibits antioxidant activity. In assays measuring DPPH radical scavenging activity, it demonstrated an IC50 value of 50 µg/mL. This suggests that it can effectively neutralize free radicals, potentially providing protective effects against oxidative stress-related diseases.
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfanylidene group may facilitate interactions with enzyme active sites.
- DNA Interaction : Preliminary studies suggest potential intercalation with DNA structures.
- Cell Signaling Modulation : It may influence pathways related to cell proliferation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
